

Technical Guide: (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

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Compound of Interest

Compound Name: (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B1287334

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InChI Key: NBOXKWPAFWOANI-UHFFFAOYSA-N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol**, a heterocyclic compound of interest in medicinal chemistry. This document summarizes its chemical identity, physicochemical properties, a detailed potential synthesis protocol, and insights into its anticipated biological activities based on related compounds.

Core Compound Information

(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in drug discovery due to its wide range of biological activities. The presence of a chlorine atom at the 6-position and a methanol group at the 2-position are key structural features that can influence its chemical properties and biological target interactions.

Table 1: Chemical and Physical Properties

Property	Value	Source
IUPAC Name	(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol	-
InChI Key	NBOXKWPWF0ANI-UHFFFAOYSA-N	PubChemLite
Molecular Formula	C ₈ H ₇ ClN ₂ O	Santa Cruz Biotechnology[1]
Molecular Weight	182.61 g/mol	Santa Cruz Biotechnology[1]
CAS Number	1039416-36-8	Santa Cruz Biotechnology[1]
Predicted XlogP	1.5	PubChemLite
Predicted Collision Cross Section ([M+H] ⁺)	132.9 Å ²	PubChemLite
Predicted Collision Cross Section ([M+Na] ⁺)	145.4 Å ²	PubChemLite
Predicted Collision Cross Section ([M-H] ⁻)	134.3 Å ²	PubChemLite

Note: Experimental physicochemical data such as melting point, boiling point, and solubility are not readily available in the public domain and would require experimental determination.

Experimental Protocols

Proposed Synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

While a specific protocol for the direct synthesis of **(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol** is not explicitly detailed in the reviewed literature, a plausible and efficient multi-step synthesis can be proposed based on established methodologies for analogous imidazo[1,2-a]pyridine derivatives. The general strategy involves the construction of the imidazo[1,2-a]pyridine core followed by functional group manipulation to introduce the methanol moiety.

Step 1: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine

This initial step involves the cyclocondensation of 2-amino-5-chloropyridine with 1,3-dichloroacetone. This is a common and effective method for forming the imidazo[1,2-a]pyridine ring system.[\[2\]](#)

- Materials: 2-amino-5-chloropyridine, 1,3-dichloroacetone, acetonitrile, sodium bicarbonate.
- Procedure:
 - Dissolve 2-amino-5-chloropyridine (1.0 eq) in acetonitrile.
 - Add 1,3-dichloroacetone (1.0-1.2 eq) to the solution.
 - Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - The resulting precipitate, the hydrohalide salt of the product, is collected by vacuum filtration and washed with cold acetonitrile.
 - The crude product is then dissolved in water and neutralized with a saturated solution of sodium bicarbonate to yield the free base, 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine, which can be isolated by filtration or extraction with a suitable organic solvent like dichloromethane.

Step 2: Synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

The chloromethyl intermediate is a versatile precursor that can be converted to the corresponding carboxylic acid. This can be achieved through a nitrile intermediate followed by hydrolysis.

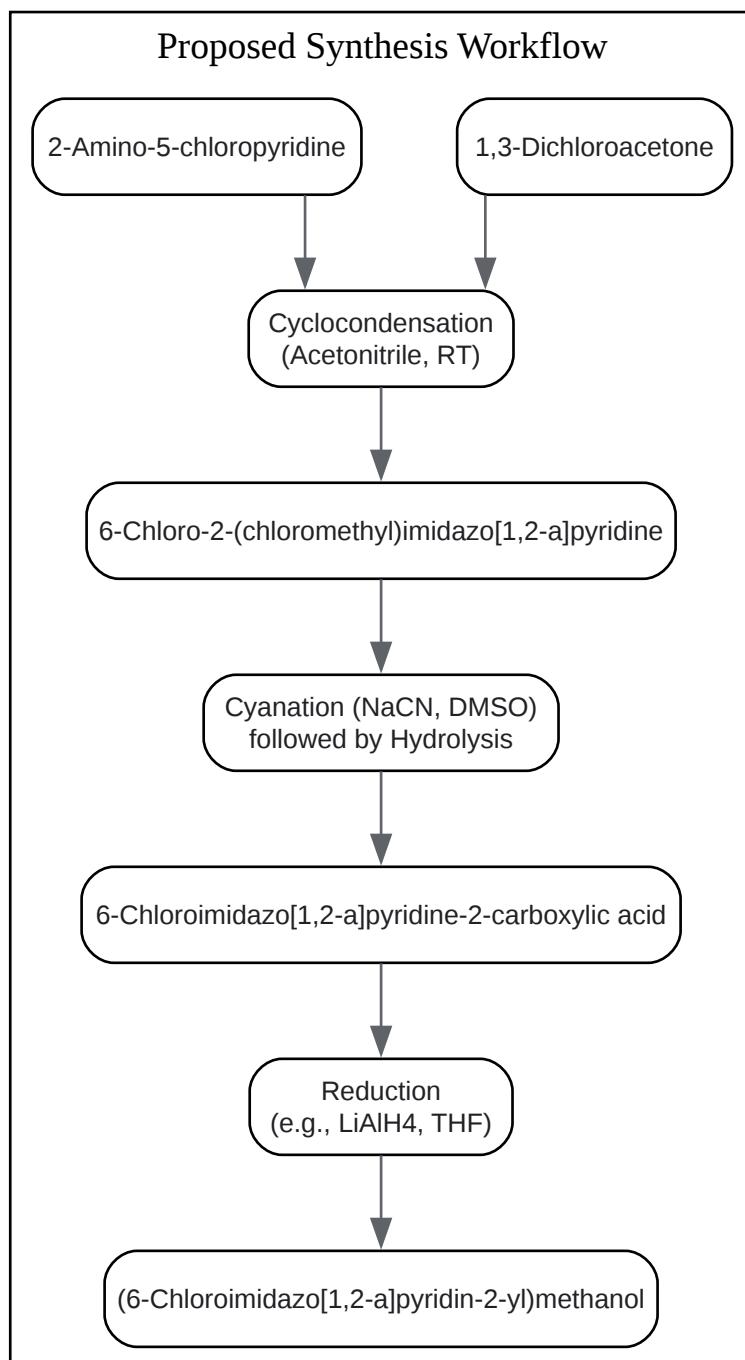
- Materials: 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine, sodium cyanide, dimethyl sulfoxide (DMSO), aqueous acid (e.g., HCl).
- Procedure:
 - Dissolve 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine in DMSO.
 - Add sodium cyanide (NaCN) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

- The resulting 2-cyanomethyl derivative is then hydrolyzed by heating in an aqueous acidic solution to yield 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid.[3][4]

Step 3: Reduction to **(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol**

The final step is the reduction of the carboxylic acid to the primary alcohol.

- Materials: 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a suitable reducing agent (e.g., lithium aluminum hydride (LiAlH_4) or borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$)), anhydrous tetrahydrofuran (THF).
- Procedure:
 - Suspend 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
 - Carefully add the reducing agent (e.g., a solution of LiAlH_4 in THF) to the suspension at 0 °C.
 - Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).
 - The reaction is then carefully quenched with water and a sodium hydroxide solution, and the resulting solid is filtered off.
 - The filtrate is concentrated under reduced pressure, and the crude product can be purified by column chromatography on silica gel to afford **(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol**.



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Caption: Proposed synthetic workflow for **(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol**.

Biological Activity and Potential Signaling Pathways

While specific biological data for **(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol** is not extensively published, the broader class of imidazo[1,2-a]pyridine derivatives has demonstrated significant potential as anticancer agents.^{[5][6][7][8]} Studies on various substituted imidazo[1,2-a]pyridines, including those with a 6-chloro substituent, have reported cytotoxic activity against a range of cancer cell lines.

Table 2: Anticancer Activity of Related Imidazo[1,2-a]Pyridine Derivatives

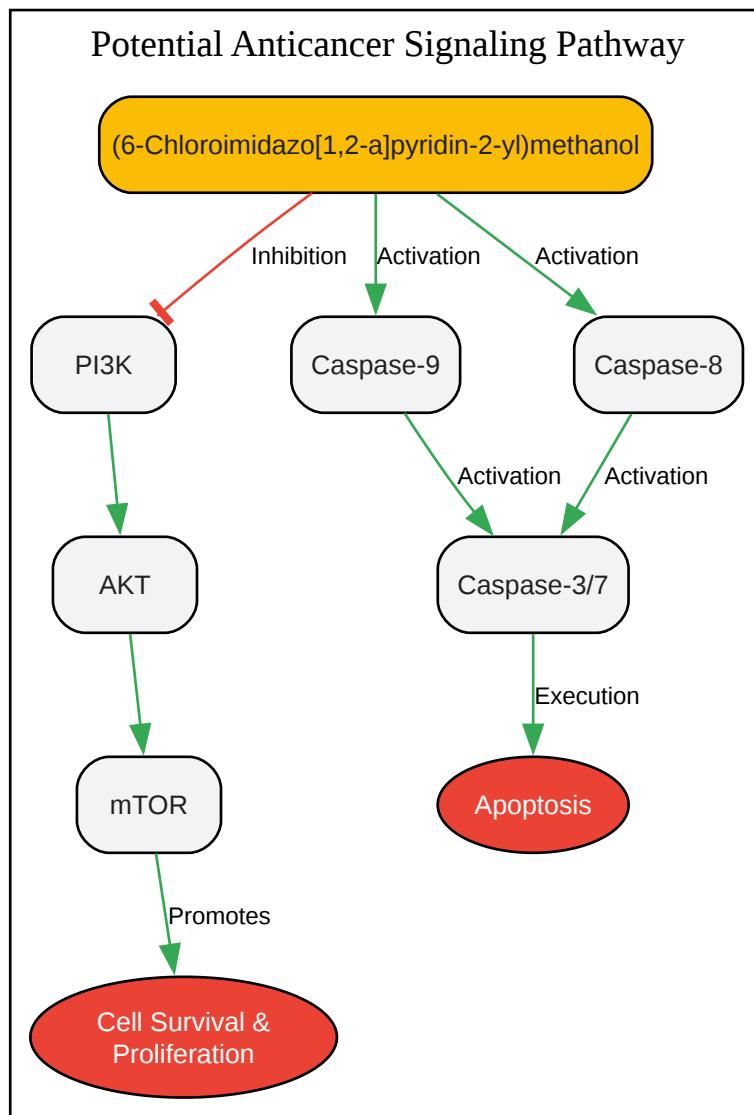
Compound/Derivative Class	Cancer Cell Line(s)	Reported IC ₅₀ Values	Reference
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives	HCC827, A549, SH-SY5Y, HEL, MCF-7	0.09 μM to 0.43 μM	[7]
Novel Imidazo[1,2-a]Pyridine Hybrids (HB9, HB10)	A549 (lung), HepG2 (liver)	HB9: 50.56 μM (A549)HB10: 51.52 μM (HepG2)	[5][8]
Novel Imidazo[1,2-a]Pyridine Compounds (IP-5, IP-6)	HCC1937 (breast)	IP-5: 45 μMIP-6: 47.7 μM	[6][9]

The mechanism of action for the anticancer effects of imidazo[1,2-a]pyridines often involves the induction of apoptosis (programmed cell death). Several key signaling pathways have been implicated.

A plausible mechanism of action, based on studies of related compounds, suggests that **(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol** could potentially inhibit the PI3K/AKT/mTOR signaling pathway.^[10] This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and the initiation of apoptosis.

The apoptotic cascade is typically executed by a family of proteases called caspases. Imidazo[1,2-a]pyridine derivatives have been shown to activate both initiator caspases (like

caspase-8 and caspase-9) and executioner caspases (like caspase-3 and caspase-7).^[6] Activation of these caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.



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Caption: Plausible anticancer signaling pathway for **(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol**.

Conclusion

(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a compound with significant potential for further investigation in the field of drug discovery, particularly in oncology. This technical guide provides foundational information for researchers, including its chemical identifiers, a detailed proposed synthesis workflow, and an overview of its likely biological activities based on the extensive research on the imidazo[1,2-a]pyridine scaffold. Further experimental validation of its physicochemical properties and biological efficacy is warranted to fully elucidate its therapeutic potential.

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